O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate

Description

Properties

IUPAC Name |

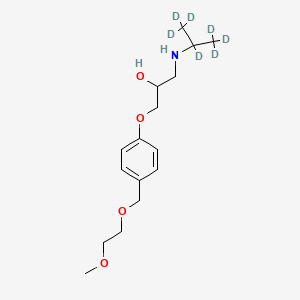

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3/i1D3,2D3,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWDDLNGKAKJOA-GYDXGMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-[(2-Isopropoxyethoxy)methyl]phenol

This intermediate is synthesized via etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol using Amberlyst-15 resin as a catalyst. The reaction is conducted at 0–5°C to minimize dimerization, yielding 36–38 kg of product with >95% purity. Key steps include:

Epoxidation and Amine Addition

The epoxide intermediate, 2-[[4-(2-isopropoxyethoxy)methyl]phenoxymethyl]oxirane, is treated with deuterated isopropylamine (isopropylamine-d7) to introduce deuterium. Sodium borohydride (NaBD4) facilitates ring-opening of the epoxide, yielding bisoprolol-d7 base.

-

Deuteration Source : Isopropylamine-d7 (99% isotopic purity).

-

Reaction : Methanol solvent, reflux for 3 hours.

Deuteration Strategies

Isotopic Labeling via Catalytic Transfer Deuteration

Deuterium incorporation at the isopropylamine group employs transfer deuteration using NaBD4 or deuterated isopropylamine. Source highlights copper-catalyzed transfer deuteration for benzylic positions, achieving >98% deuterium incorporation in similar β-blockers. Key parameters:

Challenges in Regioselectivity

Unwanted deuteration at aromatic or ether-linked methyl groups is mitigated by:

-

Protection-Deprotection : Temporary silylation of hydroxyl groups during amine deuteration.

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance selectivity for aliphatic deuteration.

Hemifumarate Salt Formation

The final step involves salt formation with fumaric acid in acetone or ethyl acetate:

Purification and Quality Control

Chromatographic Methods

Isotopic Purity Verification

-

Mass Spectrometry : High-resolution MS confirms seven deuterium atoms (MW 390.52).

-

NMR : Absence of proton signals at δ 1.0–1.5 ppm (isopropyl group) confirms complete deuteration.

Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B |

|---|---|---|

| Deuteration Efficiency | 99% (isopropylamine) | 95–98% (benzylic) |

| Reaction Time | 24 hours | 48 hours |

| Yield | 70–75% | 60–65% |

| Key Advantage | Scalability | Broader substrate scope |

Industrial-Scale Optimization

Chemical Reactions Analysis

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium iodide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is widely used in scientific research due to its unique properties. Some of its applications include:

Proteomics: Used as a biochemical tool to study protein interactions and functions.

Metabolic Research: Utilized in stable isotope labeling to study metabolic pathways in vivo.

Environmental Studies: Employed in the analysis of environmental samples to trace chemical pollutants.

Clinical Diagnostics: Used in the development of diagnostic assays for various diseases

Mechanism of Action

The mechanism of action of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared below with its closest structural analogs, focusing on substituents, isotopic labeling, and molecular properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Catalog Number (Source) | Key Substituents |

|---|---|---|---|---|

| O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate | C16H20D7NO4 • ½C4H4O4 | 362.47 | PA STI 027760 (Pharmaffiliates), TRC D290192 | Methyl group, deuterium (d7) |

| O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate | C17H22D7NO4 • ½C4H4O4 | 376.50 | PA STI 027740 (Pharmaffiliates) | Ethyl group, deuterium (d7) |

| O-Desisopropyl-O-methyl Bisoprolol Hemifumarate (non-deuterated) | C16H27NO4 • ½C4H4O4 | 348.40 | TRC D290190 (TRC Standards) | Methyl group, no deuterium |

Key Observations :

Substituent Variations: The methyl-substituted variant (362.47 g/mol) differs from the ethyl-substituted analog (376.50 g/mol) by a CH2 group, increasing the molecular weight by ~14 g/mol . The non-deuterated version (348.40 g/mol) lacks isotopic labeling, reducing its utility in isotope dilution mass spectrometry .

Functional and Analytical Utility

- This compound: Preferred for quantifying bisoprolol metabolites due to its structural mimicry of the parent drug. Its deuterium labeling ensures minimal interference from endogenous compounds in biological samples .

- O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate :

- Non-deuterated analogs: Primarily serve as reference standards for impurity profiling but are unsuitable for quantitative assays due to isotopic interference .

Biological Activity

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily utilized in pharmacological studies to understand the metabolism and pharmacokinetics of Bisoprolol, especially in relation to its therapeutic effects on cardiovascular diseases. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and related case studies.

This compound functions as a selective antagonist for the beta-1 adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines (such as adrenaline), leading to:

- Decreased heart rate : Reduces cardiac output and oxygen demand.

- Lowered blood pressure : Effective in managing hypertension by decreasing peripheral vascular resistance.

- Reduced myocardial oxygen consumption : Beneficial for patients with ischemic heart conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound, Bisoprolol. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Almost complete (90%) |

| Peak Plasma Concentration | 16 ng/mL (5 mg dose) |

| Half-Life | 9–12 hours |

| Volume of Distribution | 3.5 L/kg |

| Plasma Protein Binding | ~30% |

The compound exhibits linear kinetics and is primarily metabolized by CYP3A4, with minimal first-pass metabolism noted .

Clinical Studies

- Hypertension Management : A clinical study involving patients with hypertension demonstrated that administration of Bisoprolol (including its deuterated form) resulted in significant reductions in both systolic and diastolic blood pressure over a six-week treatment period. The mean reduction was approximately 14.3 mmHg for systolic and 8.4 mmHg for diastolic pressures (P < 0.01) .

- Heart Failure Outcomes : Research indicates that beta-blockers like Bisoprolol significantly reduce cardiovascular mortality in patients with heart failure. The deuterated form's effects were consistent with those observed in standard formulations, highlighting its utility in pharmacological studies aimed at understanding drug metabolism without altering therapeutic efficacy .

Pharmacogenetic Implications

A study explored the influence of genetic polymorphisms (CYP2D6 and CYP3A5) on the efficacy of Bisoprolol. Findings suggested that these polymorphisms did not significantly affect blood pressure response or plasma concentration levels, indicating a robust pharmacological profile across different genetic backgrounds .

Animal Models

In a study involving beagle dogs treated with various doses of Bisoprolol, it was found that oral administration led to higher plasma concentrations compared to conjunctival administration. Tissue concentrations were notably elevated in ocular tissues, suggesting potential applications in ocular hypertension treatments .

Human Trials

A bioequivalence study compared two formulations of Bisoprolol fumarate and found no significant differences in pharmacokinetic parameters such as AUC and Cmax between formulations. This supports the reliability of this compound as a standard for comparative studies .

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.